molecular formula C10H11N3O3 B13523194 2-Hydroxy-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylicacid

2-Hydroxy-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylicacid

Cat. No.: B13523194
M. Wt: 221.21 g/mol
InChI Key: DRWIPYZTSYSIBW-UHFFFAOYSA-N
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Description

2-Hydroxy-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds. These compounds have gained significant attention in medicinal chemistry due to their potential therapeutic applications, particularly in oncology and enzymatic inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization. The regioselectivity of the reaction can be controlled using specific leaving groups, such as dimethylamino, where the initial condensation proceeds via an addition-elimination mechanism (aza-Michael type) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Hydroxy-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and thereby exerting its therapeutic effects. This mechanism is particularly relevant in the context of cancer treatment, where the compound can inhibit the growth of tumor cells by interfering with key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its specific structural features, such as the presence of a hydroxy group and a propan-2-yl substituent. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications .

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

2-oxo-7-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C10H11N3O3/c1-5(2)9-6(10(15)16)4-11-7-3-8(14)12-13(7)9/h3-5H,1-2H3,(H,12,14)(H,15,16)

InChI Key

DRWIPYZTSYSIBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=NC2=CC(=O)NN21)C(=O)O

Origin of Product

United States

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